molecular formula C8H6ClN3O B1399301 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine CAS No. 1260178-67-3

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Cat. No. B1399301
CAS RN: 1260178-67-3
M. Wt: 195.6 g/mol
InChI Key: OXNFDWDEWXFKLG-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C8H6ClN3O . It has a molecular weight of 195.61 . The IUPAC name for this compound is 4-chloropyrido[3,4-d]pyrimidin-8-yl methyl ether . It is a light-green to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is 1S/C8H6ClN3O/c1-13-8-6-5(2-3-10-8)7(9)12-4-11-6/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is a light-green to brown solid at room temperature . It has a molecular weight of 195.61 . The storage temperature is 2-8°C .

Scientific Research Applications

Anticancer Research

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine: derivatives have been explored for their potential as anticancer agents. The structural motif of pyrido[3,4-d]pyrimidine is present in various compounds that exhibit cytotoxicity against cancer cell lines. Researchers design and synthesize novel derivatives to enhance their efficacy and reduce toxicity .

Anti-Inflammatory Applications

The anti-inflammatory properties of pyrimidine derivatives make them candidates for the development of new anti-inflammatory drugs. Detailed structure-activity relationship (SAR) studies help in understanding how modifications in the pyrimidine structure can enhance anti-inflammatory activities while minimizing toxicity .

Therapeutic Drug Development

Pyridopyrimidine derivatives, including 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine , are of significant interest in drug development due to their presence in drugs that have been approved for therapeutic use. These compounds are studied for their biological activities and potential in creating new therapies .

Synthesis Protocols

The synthesis of 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine derivatives is crucial for their application in medicinal chemistry. Researchers focus on developing synthetic protocols that are efficient, cost-effective, and environmentally friendly to prepare these compounds for further study .

Biological Activity Studies

The biological activity of pyridopyrimidine derivatives is a key area of research. Scientists investigate the biological potential of these compounds, which includes their pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities .

Heterocyclic Chemistry Research

As a heterocyclic compound, 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine is of interest in the field of heterocyclic chemistry. The study of its properties and reactions contributes to the broader understanding of N-heterocycles and their applications in various scientific fields .

Safety and Hazards

The safety information for 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and wearing appropriate personal protective equipment .

properties

IUPAC Name

4-chloro-8-methoxypyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-13-8-6-5(2-3-10-8)7(9)12-4-11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNFDWDEWXFKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719914
Record name 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

CAS RN

1260178-67-3
Record name 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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